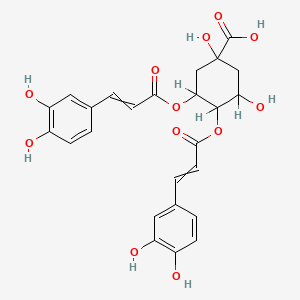

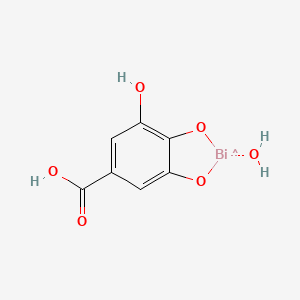

3,4-Di-O-Caffeoylquinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Di-O-Caffeoylquinic acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired ester bond . The biosynthesis of caffeoylquinic acids in plants occurs via the shikimate/phenylpropanoid pathway, involving enzymatic reactions with deaminases, hydroxylases, and methylases .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant materials followed by purification and crystallization processes . The extraction process may use solvents like methanol or ethanol, and the purification is typically achieved through chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4-Di-O-Caffeoylquinic acid undergoes various chemical reactions, including:

Oxidation: It acts as a primary antioxidant, exhibiting ferric reducing activity and DPPH scavenging activity.

Chelation: It forms complexes with metal ions like Fe²⁺, which is indicative of its Fe²⁺-chelating activity.

Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield caffeic acid and quinic acid.

Common Reagents and Conditions:

Chelation: Fe²⁺ ions are used to investigate its metal-chelating activity.

Hydrolysis: Acidic or basic solutions are used to hydrolyze the ester bonds.

Major Products:

Oxidation: The major products are oxidized forms of this compound.

Chelation: The major products are metal complexes.

Hydrolysis: The major products are caffeic acid and quinic acid.

Scientific Research Applications

3,4-Di-O-Caffeoylquinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Di-O-Caffeoylquinic acid involves several pathways:

Antioxidant Activity: It acts as an electron donor, neutralizing free radicals and reducing oxidative stress.

Cytotoxicity: It induces apoptosis in cancer cells through DNA fragmentation and inhibition of α-glucosidase.

Antiviral Activity: It enhances viral clearance by increasing TRAIL (TNF-related apoptosis-inducing ligand) expression.

Neuroprotection: It mediates neuroprotective effects by reducing oxidative damage in retinal cells.

Comparison with Similar Compounds

3,4-Di-O-Caffeoylquinic acid is part of a larger family of caffeoylquinic acids, which includes:

- 3,5-Di-O-Caffeoylquinic acid

- 4,5-Di-O-Caffeoylquinic acid

- 4-O-Caffeoylquinic acid

- Neochlorogenic acid

- Chlorogenic acid

Uniqueness:

- This compound has a unique position of caffeoyl moieties, which contributes to its distinct biological activities, such as higher antioxidant and cytoprotective effects compared to non-adjacent di-caffeoylquinic acids .

- 3,5-Di-O-Caffeoylquinic acid and 4,5-Di-O-Caffeoylquinic acid also exhibit antioxidant properties but differ in their specific activities and applications .

Properties

IUPAC Name |

3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B10762061.png)

![[(1R,2S,3R,5R,6S,8R)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B10762070.png)

![2,5-dihydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762078.png)

![(2R)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762109.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10762112.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10762123.png)

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B10762139.png)